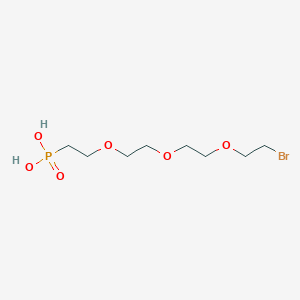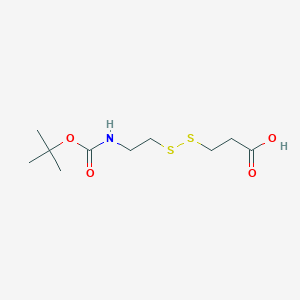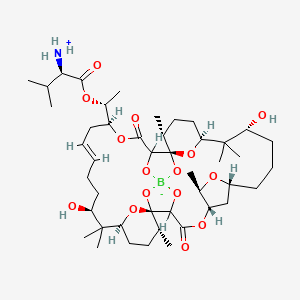
Bromo-PEG3-phosphonic acid
Descripción general
Descripción
Bromo-PEG3-phosphonic acid is a PEG linker with bromine and phosphonic acid moieties . The bromine is a good leaving group, and the hydrophilic PEG chain increases compound solubility in aqueous media . It is reagent grade and is used for research purposes .
Molecular Structure Analysis
The molecular formula of Bromo-PEG3-phosphonic acid is C8H18BrO6P . It has a molecular weight of 321.1 g/mol .Physical And Chemical Properties Analysis
Bromo-PEG3-phosphonic acid has a molecular weight of 321.1 g/mol and a molecular formula of C8H18BrO6P . It is a PEG linker with bromine and phosphonic acid moieties . The compound is stored at -20°C .Aplicaciones Científicas De Investigación
Bioconjugation
Bromo-PEG3-phosphonic acid serves as a non-cleavable linker in bioconjugation . It facilitates the attachment of various molecules to proteins, antibodies, or other agents. This application is crucial in developing antibody-drug conjugates (ADCs) where the linker connects cytotoxic drugs to antibodies, targeting them to specific cancer cells.
Drug Delivery Systems
In drug delivery, Bromo-PEG3-phosphonic acid is used as a monodispersed linear PEG . The PEGylation process, which involves attaching polyethylene glycol (PEG) chains to therapeutic molecules, enhances the solubility, stability, and half-life of drugs in the body, making the compound particularly valuable in designing long-acting medications.
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . It aids in the study of proteomes, the entire set of proteins expressed by a genome, cell, tissue, or organism, at a certain time. It’s instrumental in understanding protein functions, interactions, and modifications.
Molecular Biology
Bromo-PEG3-phosphonic acid is used in molecular biology as a building block for the synthesis of small molecules and biomolecules . It’s particularly useful in the synthesis of compounds for chemical biology and medicinal chemistry that require ligation, such as PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Phosphate Bioisosteres
It’s applied in the synthesis of α-brominated phosphonates, which act as phosphate bioisosteres . These compounds mimic the phosphate group in biological systems and are used to study or inhibit enzymes that recognize phosphate groups, which play a role in diseases like cancer, diabetes, and Alzheimer’s.
Separation Science
Bromo-PEG3-phosphonic acid contributes to separation science by being part of polymers that contain phosphoric, phosphonic, and phosphinic acid functionalities . These polymers are used in separation processes, including ion exchange and chelation, which are essential in environmental and analytical chemistry.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXKXDTCPHJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)
![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)